molecular formula C24H19N3O3 B12708644 4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide CAS No. 97467-68-0

4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide

Cat. No.: B12708644
CAS No.: 97467-68-0
M. Wt: 397.4 g/mol
InChI Key: INYMGHUWXJJNQM-VOTSOKGWSA-N
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Description

4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole moiety, which is a heterocyclic aromatic organic compound, and a benzamide group, which is an amide derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of optical brightening agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity, while the benzamide group can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(2-benzoxazolyl)stilbene: Another compound with a benzoxazole moiety, used as a fluorescent whitening agent.

    2-(4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)phenyl)-5-methylbenzoxazole: Similar structure with a methyl group, used in optical applications.

Uniqueness

4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide is unique due to its combination of benzoxazole and benzamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

97467-68-0

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzamide

InChI

InChI=1S/C24H19N3O3/c1-16(27-29)25-23(28)19-12-8-17(9-13-19)6-7-18-10-14-20(15-11-18)24-26-21-4-2-3-5-22(21)30-24/h2-15,29H,1H3,(H,25,27,28)/b7-6+

InChI Key

INYMGHUWXJJNQM-VOTSOKGWSA-N

Isomeric SMILES

C/C(=N/O)/NC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(=NO)NC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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